

4-Nitrobenzaldehyde chemical structure and properties

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Compound of Interest		
Compound Name:	4-Nitrobenzaldehyde	
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An In-depth Technical Guide to 4-Nitrobenzaldehyde: Structure, Properties, and Applications

Introduction

4-Nitrobenzaldehyde (CAS No: 555-16-8) is an organic aromatic compound featuring a benzaldehyde ring substituted with a nitro group at the para-position[1][2][3]. This unique structure, containing both an aldehyde and a nitro functional group, makes it a highly versatile intermediate in organic synthesis[4][5]. Its reactivity is pivotal in the production of a wide array of fine chemicals, including pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

- **4-Nitrobenzaldehyde** is a C-nitro compound that is benzaldehyde substituted at the paraposition with a nitro group.
- IUPAC Name: 4-nitrobenzaldehyde
- Synonyms: p-Nitrobenzaldehyde, Benzaldehyde, 4-nitro-, p-Formylnitrobenzene
- Chemical Formula: C7H5NO3
- SMILES: C1=CC(=CC=C1C=O)--INVALID-LINK--[O-]



InChi Key: BXRFQSNOROATLV-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **4-Nitrobenzaldehyde** are summarized in the tables below. It typically appears as a slightly yellowish crystalline powder.

Data Presentation: Quantitative Properties

Table 1: Physical and Chemical Properties of 4-Nitrobenzaldehyde

Property	Value	References
Molecular Weight	151.12 g/mol	
Melting Point	103 to 106 °C (217 to 223 °F; 376 to 379 K)	
Boiling Point	300 °C (572 °F; 573 K)	_
Density	1.546 g/cm ³	
Flash Point	155.2°C	_
Water Solubility	Limited solubility. Soluble in hot water.	
Organic Solvent Solubility	Soluble in ethanol, benzene, glacial acetic acid, acetone, and chloroform. Slightly soluble in ether.	_
logP (Octanol/Water)	0.767	-
Appearance	Slightly yellowish or yellow to brown crystalline powder.	

Table 2: Spectroscopic Data for **4-Nitrobenzaldehyde**

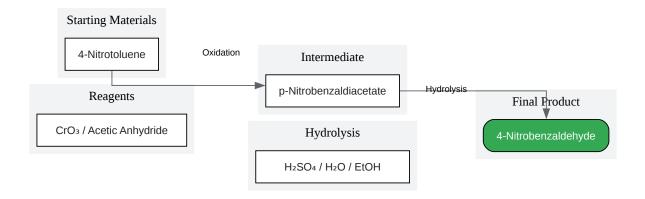


Technique	Key Peaks / Data	References
¹H NMR (in CDCl₃)	δ 10.17 (s, 1H, -CHO), δ 8.42 (d, 2H, Ar-H), δ 8.10 (d, 2H, Ar-H)	
IR (Nujol Mull, cm ⁻¹)	~3105 (Ar C-H stretch), ~1705 (C=O stretch, conjugated aldehyde), ~1610 (Ar C=C stretch), ~1540 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch)	
Mass Spec (EI)	m/z 151 (M+), 150, 121, 105, 93, 77, 65, 51	-
UV-Vis	Data available in NIST Chemistry WebBook	_

Synthesis and Reactivity Synthesis

4-Nitrobenzaldehyde is primarily synthesized through the oxidation of 4-nitrotoluene. A common laboratory method involves the use of chromium(VI) oxide in acetic anhydride, which proceeds via a nitrobenzyldiacetate intermediate. Another route is the hydrolysis of 4-nitrobenzalbromide.





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General Synthesis via Oxidation of 4-Nitrotoluene.

Reactivity

The chemical behavior of **4-nitrobenzaldehyde** is dictated by its two functional groups.

- Aldehyde Group: As an electrophile, it readily undergoes nucleophilic addition reactions. It is
 a common substrate in reactions like aldol condensations, Wittig reactions, and reductive
 aminations. For instance, it reacts with ketones like acetone or cyclohexanone in aldol
 reactions, often catalyzed by bases or enzymes.
- Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amine group (-NH₂). This transformation is crucial for synthesizing more complex molecules, particularly in pharmaceutical development.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzaldehyde from 4-Nitrotoluene

This protocol is based on the oxidation method using chromium trioxide.



Materials:

- 4-nitrotoluene
- Glacial acetic acid
- Acetic anhydride
- Concentrated sulfuric acid
- Chromium trioxide (CrO₃)
- Ethanol
- · Water, ice

Procedure:

- Preparation of Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-nitrotoluene in glacial acetic acid and acetic anhydride. Cool the mixture to 5°C in an ice bath.
- Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10°C.
- Oxidation: Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. Stir the mixture for several hours after the addition is complete.
- Isolation of Intermediate: Pour the reaction mixture into a beaker containing chipped ice and water. The intermediate, p-nitrobenzaldiacetate, will precipitate. Isolate the solid by suction filtration and wash with cold water.
- Hydrolysis: Prepare a mixture of the crude p-nitrobenzaldiacetate, water, ethanol, and a
 catalytic amount of concentrated sulfuric acid. Reflux the mixture for approximately 30
 minutes.
- Product Isolation and Purification: Filter the hot solution and cool the filtrate in an ice bath to crystallize the 4-nitrobenzaldehyde. Collect the crystals by suction filtration, wash with cold



water, and dry. The product can be further purified by recrystallization.

Protocol 2: L-Proline Catalyzed Aldol Reaction with Acetone

This protocol describes a representative asymmetric aldol condensation.

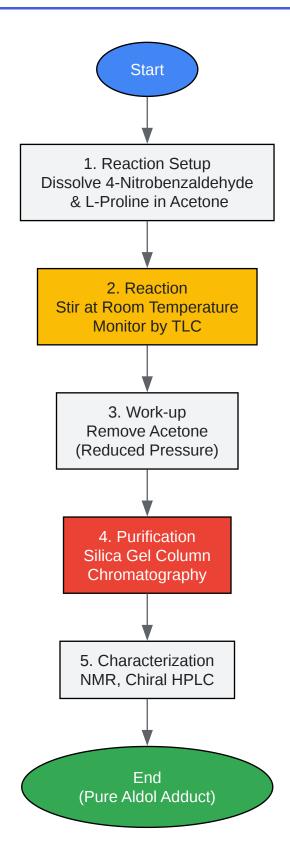
Materials:

- 4-Nitrobenzaldehyde
- Acetone (reagent grade, used as reactant and solvent)
- L-Proline (catalyst)
- Deuterated chloroform (CDCl₃) for NMR analysis
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a reaction vial, dissolve 4-nitrobenzaldehyde and L-proline (e.g., 20 mol%) in neat acetone.
- Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds cleanly to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
- Work-up: Once the reaction is complete, remove the acetone under reduced pressure.
- Purification: Purify the resulting crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Characterization: Characterize the purified aldol product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. The enantiomeric excess can be determined using chiral High-Performance Liquid Chromatography (HPLC).





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Experimental Workflow for Aldol Condensation.



Applications in Research and Drug Development

4-Nitrobenzaldehyde is a valuable building block in the pharmaceutical industry. Its derivatives are integral to the synthesis of various complex drug molecules. The aldehyde functional group allows for chain extension and introduction of new functionalities, while the nitro group can be reduced to an amine, a common pharmacophore.

Recent research has explored derivatives of **4-nitrobenzaldehyde** for their potential as anticancer agents. Studies have investigated novel drugs derived from **4-nitrobenzaldehyde**, which, when conjugated with carbon quantum dots, show enhanced cytotoxic effects on cancer cell lines like PC3 (prostate cancer). One photodynamic therapy approach involves injecting nitrobenzaldehyde directly into a tumor, which, upon activation with UV light, can rapidly induce cancer cell death. It is also used as a reagent in decarboxylative aldol reactions catalyzed by enzymes in organic co-solvent mixtures.

Safety and Handling

4-Nitrobenzaldehyde is associated with several hazards. It is known to cause serious eye irritation and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects.

Precautions for Safe Handling:

- Use only under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side protection, and protective clothing.
- Avoid dust formation and inhalation.
- · Wash hands thoroughly after handling.
- Store in a dry, cool, and well-ventilated place in a tightly closed container, away from incompatible materials like strong oxidizing agents and strong bases.



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